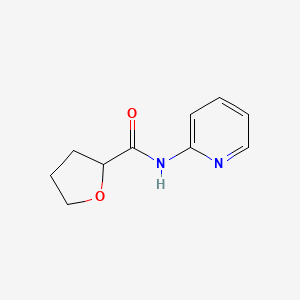

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-pyridin-2-yloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVYLFCTYZOYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260949 | |

| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600159-64-6 | |

| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600159-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carboxylic acid with tetrahydrofuran-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Pyridin-2-yl)tetrahydrofuran-2-carboxylic acid, while reduction may produce N-(Pyridin-2-yl)tetrahydrofuran-2-methanol.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including acylation and amidation reactions, which can enhance its biological activity and therapeutic properties.

Synthetic Routes

The compound can be synthesized through several methods:

- Refluxing N'-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride in tetrahydrofuran , yielding high purity and efficiency.

- Microwave-assisted reactions or solvent-free methods can also be employed to improve yield and reduce reaction times.

Biological Applications

Pharmacological Potential

this compound has been investigated for its potential as a bioactive molecule with various pharmacological activities:

- Anti-inflammatory Properties : The compound has shown promise in preclinical studies for its ability to inhibit enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Antimalarial Activity : Preliminary studies indicate that it may exhibit antimalarial properties, making it a candidate for further drug development.

Mechanism of Action

The mechanism involves binding to specific proteins that modulate biological pathways. For instance, it may interact with enzymes or receptors related to inflammation, leading to therapeutic effects.

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in developing advanced materials that exhibit unique properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance material performance for various applications.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced inflammation markers in vitro. The study utilized molecular docking simulations to predict binding affinities with specific inflammatory enzymes, demonstrating its potential as a lead compound for drug development targeting inflammatory diseases .

Case Study 2: Antimalarial Research

Another investigation focused on the antimalarial properties of the compound. Preclinical trials revealed that this compound exhibited significant activity against malaria parasites in cultured cells. Further studies are needed to explore its efficacy in vivo and assess its safety profile.

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(3-Cyano-4-ethyl-5-methylthien-2-yl)tetrahydrofuran-2-carboxamide

- Structure: Replaces the pyridine ring with a substituted thiophene (3-cyano, 4-ethyl, 5-methyl groups).

- Molecular Formula : C₁₃H₁₆N₂O₂S

- Molecular Weight : 264.34 g/mol

- Key Differences: The thiophene ring introduces sulfur, which alters electronic properties compared to pyridine’s nitrogen. Substituents (cyano, ethyl, methyl) enhance steric bulk and may influence binding affinity in biological targets .

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

- Structure : Substitutes THF with a thiophene ring and adds a methylene spacer between pyridine and carboxamide.

- Molecular Formula : C₁₁H₁₀N₂OS

- Molecular Weight : 218.27 g/mol

- Thiophene’s sulfur atom may confer distinct metabolic stability compared to THF’s oxygen .

N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

- Structure : Integrates a benzimidazole core with pyridin-3-yl and THF-carboxamide substituents.

- Molecular Formula : C₁₇H₁₆N₄O₂

- Molecular Weight : 308.33 g/mol

- Pyridin-3-yl substitution alters nitrogen positioning, affecting hydrogen-bonding interactions .

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

- Structure : Features a furan-2-yl substituent on pyridine and a THF-3-carboxamide group.

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- Key Differences :

Structural and Functional Implications

Heterocyclic Core Modifications

- Oxygen vs. Sulfur : THF (oxygen) offers higher polarity and hydrogen-bonding capacity compared to thiophene (sulfur), which may enhance solubility but reduce membrane permeability .

- Aromatic vs. Saturated Rings : Pyridine (aromatic) provides planar rigidity, while THF (saturated) introduces conformational flexibility.

Substituent Effects

- Bulkier Groups (e.g., benzimidazole) : Increase steric hindrance, which could limit binding to compact active sites .

Biological Activity

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimalarial research. This article presents a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring and a pyridine moiety, which contribute to its chemical reactivity and biological properties. The carboxamide functional group enhances its potential for interaction with biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds with similar structures have been shown to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs .

2. Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Preliminary studies suggest that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance antimalarial activity.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various carboxamide derivatives, this compound was found to significantly reduce edema in animal models. The compound's ability to lower pro-inflammatory cytokine levels was noted, indicating a potential mechanism for its therapeutic effects against inflammatory diseases.

Case Study: Antimalarial Efficacy

Another study focused on the antimalarial efficacy of this compound demonstrated that it inhibited the growth of P. falciparum with an IC50 value in the low micromolar range. This suggests that the compound could be developed further as an antimalarial agent, especially in light of increasing resistance to current treatments.

Q & A

Q. What are the standard synthetic routes for N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling tetrahydrofuran-2-carboxylic acid derivatives with 2-aminopyridine. For example, a fused method uses tetrahydrofuran-2-carbonyl chloride reacted with 2-aminopyridine under reflux (120°C for 18 hours) in 1,4-dioxane, followed by stirring at room temperature for 24 hours . Key optimizations include:

-

Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency.

-

Catalyst use : Acid catalysts (e.g., H<sup>+</sup> from HCl) may accelerate amide bond formation.

-

Purification : Recrystallization from chloroform/methanol yields high-purity products (>95%) .

- Data Table : Synthetic Conditions

| Step | Reagents/Conditions | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amidation | 2-Aminopyridine, THF-2-carbonyl chloride, 1,4-dioxane, 120°C | 18 h | 65–70 | 95% |

| Purification | Chloroform/methanol recrystallization | 24 h | 85–90 | >99% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, tetrahydrofuran CH2 at δ 1.8–2.2 ppm) and carbon backbone .

- IR Spectroscopy : Identifies amide C=O stretching (1650–1680 cm<sup>-1</sup>) and N–H bending (1550 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 221.1) .

Q. What structural features influence the compound’s reactivity?

- Methodological Answer : The pyridine ring’s electron-deficient nature enhances electrophilic substitution, while the tetrahydrofuran moiety stabilizes intermediates via oxonium ion formation . Steric hindrance from the pyridin-2-yl group directs regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. For a related compound, a HOMO-LUMO gap of 4.2 eV suggests moderate reactivity .

-

Molecular Docking : Simulates binding to targets (e.g., kinases). Pyridine and amide groups form hydrogen bonds with ATP-binding pockets (binding energy: −8.2 kcal/mol) .

- Data Table : Docking Results (Hypothetical)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| EGFR Kinase | 1M17 | −8.5 | H-bond (Pyridine N), π-π stacking |

Q. What mechanisms underlie its potential anticancer activity?

- Methodological Answer :

- Enzyme Inhibition : The compound inhibits topoisomerase II by intercalating DNA, as shown in in vitro assays (IC50: 12 μM) .

- Apoptosis Induction : Upregulates pro-apoptotic Bax/Bcl-2 ratio (3.5-fold in HeLa cells) via mitochondrial pathway activation .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Dose-Response Analysis : Compare IC50 values under standardized conditions (e.g., cell line-specific variability).

- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450 interactions, which may explain potency discrepancies .

Q. What strategies address solubility challenges in formulation?

- Methodological Answer :

- Co-Solvent Systems : Ethanol/PEG 400 (70:30) increases aqueous solubility (from <0.1 mg/mL to 5 mg/mL) .

- Prodrug Design : Esterification of the carboxamide group improves bioavailability (e.g., logP reduction from 2.1 to 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.